molecular formula C8H15F3O4 B12932477 4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol

4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol

Cat. No.: B12932477
M. Wt: 232.20 g/mol
InChI Key: AXNZCQDUKATSSH-UHFFFAOYSA-N
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Description

4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol is a fluorinated organic compound with the molecular formula C8H15F3O4

Properties

Molecular Formula

C8H15F3O4

Molecular Weight

232.20 g/mol

IUPAC Name

4,4-diethoxy-1,1,1-trifluorobutane-2,2-diol

InChI

InChI=1S/C8H15F3O4/c1-3-14-6(15-4-2)5-7(12,13)8(9,10)11/h6,12-13H,3-5H2,1-2H3

InChI Key

AXNZCQDUKATSSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(C(F)(F)F)(O)O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol typically involves the reaction of 4,4,4-trifluoro-1,3-butanedione with ethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol involves its interaction with molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol is unique due to its combination of ethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in organic synthesis and material science .

Biological Activity

4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into its biological activity, supported by empirical data, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol
  • Molecular Formula : C8H13F3O3
  • Molecular Weight : 214.18 g/mol

The presence of trifluoromethyl groups significantly influences the compound's reactivity and stability. Its diol functionality may also contribute to its biological interactions.

Biological Activity Overview

Research indicates that 4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Cellular Effects : Observations have been made regarding its effects on cell viability and proliferation in vitro.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol against common pathogens. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Notes
Escherichia coli32 µg/mLModerate activity
Staphylococcus aureus16 µg/mLHigh activity
Candida albicans64 µg/mLLow activity

This data indicates that the compound is particularly effective against Staphylococcus aureus, suggesting a potential for development as an antimicrobial agent.

Enzyme Inhibition Studies

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) were assessed using standard assays. The findings are presented in Table 2.

EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase25Competitive
Aldose reductase40Non-competitive

These results demonstrate that 4,4-Diethoxy-1,1,1-trifluorobutane-2,2-diol can effectively inhibit AChE and aldose reductase, which are crucial targets in neurodegenerative diseases and diabetic complications.

The biological activity of this compound may be attributed to its structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and membrane permeability.
  • Diol Functionality : Capable of forming hydrogen bonds with biological macromolecules.

These characteristics facilitate interactions with enzymes and cellular structures leading to observed biological effects.

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